molecular formula C16H20F3N5O4S B606936 Danicamtiv CAS No. 1970972-74-7

Danicamtiv

Cat. No.: B606936
CAS No.: 1970972-74-7
M. Wt: 435.4 g/mol
InChI Key: NREKKBAMVWQRES-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Danicamtiv involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed. the compound’s structure suggests that it involves the use of pyrazole, piperidine, and oxazole derivatives, along with fluorination and sulfonylation reactions .

Chemical Reactions Analysis

Danicamtiv undergoes various chemical reactions, including:

    Oxidation and Reduction: These reactions can modify the functional groups present in the compound, such as the sulfonyl and fluorine groups.

    Substitution Reactions: Common reagents like halogens and nucleophiles can be used to substitute specific atoms or groups in the molecule.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of its amide and ester bonds.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Danicamtiv has shown promising results in preclinical and clinical studies, making it a potential treatment for heart failure with reduced ejection fraction (HFrEF) . Its applications include:

    Chemistry: Used as a model compound to study myosin activation and its effects on cardiac function.

    Biology: Helps in understanding the molecular mechanisms of cardiac muscle contraction and relaxation.

    Medicine: Potential therapeutic agent for treating dilated cardiomyopathy and other heart-related conditions.

    Industry: Could be used in the development of new cardiac drugs and therapies.

Properties

IUPAC Name

4-[(1R)-1-[3-(difluoromethyl)-1-methylpyrazol-4-yl]sulfonyl-1-fluoroethyl]-N-(1,2-oxazol-3-yl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N5O4S/c1-16(19,29(26,27)11-9-23(2)21-13(11)14(17)18)10-3-6-24(7-4-10)15(25)20-12-5-8-28-22-12/h5,8-10,14H,3-4,6-7H2,1-2H3,(H,20,22,25)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREKKBAMVWQRES-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C(=O)NC2=NOC=C2)(F)S(=O)(=O)C3=CN(N=C3C(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](C1CCN(CC1)C(=O)NC2=NOC=C2)(F)S(=O)(=O)C3=CN(N=C3C(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1970972-74-7
Record name Danicamtiv [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1970972747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DANICAMTIV
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B2CS922HI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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